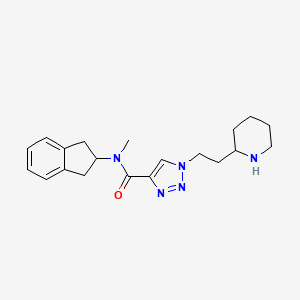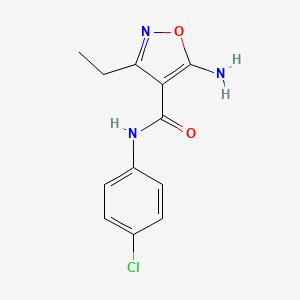![molecular formula C11H11BrN2S B5600258 2-[(4-bromobenzyl)thio]-1-methyl-1H-imidazole](/img/structure/B5600258.png)
2-[(4-bromobenzyl)thio]-1-methyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-bromobenzyl)thio]-1-methyl-1H-imidazole is a useful research compound. Its molecular formula is C11H11BrN2S and its molecular weight is 283.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.98263 g/mol and the complexity rating of the compound is 195. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bioactivity and Antimicrobial Properties
A series of benzimidazole derivatives, including compounds related to "2-[(4-bromobenzyl)thio]-1-methyl-1H-imidazole," have been synthesized and evaluated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Notably, some derivatives displayed potent ABTS scavenging activities and demonstrated effective antimicrobial properties against both Gram-positive and Gram-negative bacteria (Menteşe, Ülker, & Kahveci, 2015). Another study focused on the synthesis and antimicrobial activities of novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives, showing promising results against various bacterial and fungal strains (Kaneria et al., 2016).
Catalysis and Synthetic Applications
Research on imidazolium salt derivatives, including those structurally related to "this compound," has led to the development of novel catalysts and ligands for homogeneous catalysis. For example, the synthesis of N-heterocyclic carbene–silver complexes offers a new class of ligands for catalyzing C−N coupling reactions, demonstrating the potential of imidazole derivatives in facilitating chemical transformations (César, Bellemin-Laponnaz, & Gade, 2002).
Structural and Charge Density Analysis
Imidazole derivatives, including those with bromobenzyl groups, have been the subject of detailed structural and quantum chemical analyses. Studies have explored the nature and strength of intermolecular interactions within these molecules, using tools like Hirshfeld fingerprint plots and Quantum Theory of Atoms in Molecules (QTAIM) analysis. Such research contributes to a deeper understanding of the physical and chemical properties of imidazole-based compounds (Sowmya et al., 2020).
Ferroelectricity and Antiferroelectricity
Imidazole units, by virtue of their proton donor and acceptor sites, have been found to form dipolar chains that exhibit electric bistability, leading to applications in ferroelectric and antiferroelectric materials. This remarkable property opens avenues for the development of lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).
Electrolyte for Fuel Cells
The role of imidazole and 1-methyl imidazole in enhancing the conductivity of polybenzimidazole membranes doped with phosphoric acid has been investigated for applications in high-temperature proton-conducting polymer electrolytes for fuel cells. This research highlights the potential of imidazole derivatives in energy conversion technologies (Schechter & Savinell, 2002).
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-1-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2S/c1-14-7-6-13-11(14)15-8-9-2-4-10(12)5-3-9/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBLDRIHTQVEPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,4-dimethyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-thiazole-5-carboxamide](/img/structure/B5600179.png)


![2-chloro-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B5600214.png)

![N-[4-({5-[(E)-(HYDROXYIMINO)METHYL]-2-METHOXYPHENYL}METHOXY)PHENYL]ACETAMIDE](/img/structure/B5600234.png)
![4-[6-amino-2-(butylthio)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B5600248.png)
![9-(2-methylbenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5600250.png)
![1-{1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}-3-phenyl-1-propanol](/img/structure/B5600253.png)
![1'-allylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5600262.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5600268.png)
![N-[(E)-[1-(2,6-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B5600269.png)
![N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-2-(ethylamino)-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5600281.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-furoate](/img/structure/B5600291.png)
